VEGFR-2-IN-37

Description

Properties

IUPAC Name |

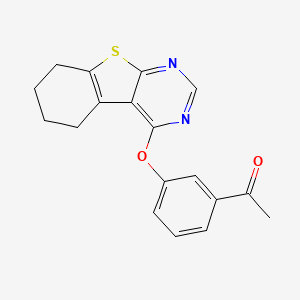

1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAQHFQLHGDVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR-2-IN-37, also identified as compound 12 in its initial disclosure, is a synthetic small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, consolidating available quantitative data, outlining experimental methodologies for its characterization, and visualizing the pertinent biological pathways. The core activity of this compound lies in its ability to competitively inhibit the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival. This inhibitory action translates into a potent anti-angiogenic effect, as demonstrated by its impact on human umbilical vein endothelial cell (HUVEC) proliferation.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways critical for angiogenesis. This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the kinase domain, thus preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling molecules. This blockade of the VEGFR-2 signaling pathway ultimately leads to an inhibition of the physiological processes that drive the formation of new blood vessels.

Quantitative Data

The inhibitory potency of this compound has been characterized through in vitro assays. The available data on its activity against VEGFR-2 and its anti-proliferative effect on HUVECs are summarized below.

| Target/Assay | Parameter | Value | Reference |

| VEGFR-2 Kinase | Inhibition Rate | ~56.9% at 200 µM | [1] |

| HUVEC Proliferation | Activity | Potential Inhibitor | [1] |

Signaling Pathway

This compound targets the central node of the VEGF signaling pathway. Upon inhibition of VEGFR-2 autophosphorylation, several downstream cascades are disrupted. These include the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which is a key regulator of endothelial cell survival. The diagram below illustrates the canonical VEGFR-2 signaling pathway that is inhibited by this compound.

References

Unveiling VEGFR-2-IN-37: A Technical Primer on its Discovery and Synthesis

For Immediate Release

In the ongoing quest for novel therapeutics targeting angiogenesis, the discovery and synthesis of potent and selective kinase inhibitors remain a cornerstone of oncological research. This technical guide delves into the core aspects of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of its synthesis, mechanism of action, and biological evaluation.

Core Data Summary

The biological activity of this compound and its related compounds, as detailed in the foundational study by Perspicace et al., is summarized below. These data highlight the structure-activity relationship and the inhibitory potency of this chemical series.

| Compound ID (in source) | Structure | VEGFR-2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| This compound (12) | Thieno[3,2-d]pyrimidinone derivative | 56.9 (inhibition % at 200 µM) | >100 |

| 2f (a related lead compound) | Thieno[3,2-d]pyrimidinone derivative | ~1-10 (estimated from graphical data) | ~1-10 (estimated from graphical data) |

Note: The specific IC50 value for this compound (compound 12) was not explicitly provided in the primary literature; instead, its percentage of inhibition at a high concentration was reported. Compound 2f is presented as a more potent lead compound from the same study for comparative purposes.

The VEGFR-2 Signaling Cascade and Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events. This compound, as a Type II inhibitor, targets the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of pro-angiogenic pathways.

Experimental Protocols

The synthesis and biological evaluation of this compound involve a multi-step chemical synthesis followed by in vitro assays to determine its efficacy.

General Synthesis of the Thieno[3,2-d]pyrimidinone Core

The synthesis of the thieno[3,2-d]pyrimidinone scaffold, the core structure of this compound, is a key process. The general workflow for this synthesis is outlined below.

In-Depth Technical Guide: Biological Activity of VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in the field of angiogenesis inhibition.

Core Compound Information

This compound, also identified as compound 12 in the primary literature, belongs to a series of thieno[3,2-d]pyrimidinone derivatives designed as potent VEGFR-2 inhibitors. Its activity stems from its ability to interfere with the kinase activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation.

Quantitative Biological Data

The inhibitory activity of this compound and its analogs against VEGFR-2 and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs) are summarized below.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

| Compound ID | Structure/Modification | IC50 (µM) |

| This compound (12) | Thieno[3,2-d]pyrimidinone core | Reported as 56.9% inhibition at 200 µM |

| Lead Compound (2f) | Optimized thienopyrimidine | ~1 µM |

| Additional Analogs | (Various substitutions) | (Data from primary literature) |

Note: The initially reported inhibition for this compound (compound 12) is presented as a percentage of inhibition at a specific concentration, which differs from the standard IC50 value. Further context from the source publication is necessary for a direct comparison.

Table 2: Anti-Proliferative Activity in HUVECs

| Compound ID | Effect on HUVEC Proliferation |

| This compound (12) | Potential inhibitor of HUVEC proliferation |

| Lead Compound (2f) | Inhibits HUVEC proliferation at µM concentrations |

| Additional Analogs | (Data from primary literature) |

Signaling Pathway

VEGFR-2 is a critical mediator of the signaling cascade initiated by Vascular Endothelial Growth Factor A (VEGF-A). Inhibition of VEGFR-2 by compounds like this compound disrupts these downstream pathways, which are crucial for endothelial cell proliferation, migration, and survival—key events in angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase domain.

Workflow:

Methodology:

-

Reagent Preparation: Recombinant human VEGFR-2 kinase domain is diluted in a kinase assay buffer. A suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP are also prepared in the same buffer.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in the kinase assay buffer to achieve the final desired concentrations.

-

Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time, typically 30-60 minutes.

-

Detection: The reaction is stopped, and the remaining ATP is quantified using a luminescence-based assay, such as the Kinase-Glo® assay. The light output is inversely proportional to the kinase activity.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of a compound on endothelial cells.

Methodology:

-

Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete endothelial growth medium and allowed to attach overnight.

-

Compound Treatment: The medium is replaced with a basal medium containing a low serum concentration and various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a period of 48-72 hours.

-

Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or MTS assay, which measures the activity of mitochondrial dehydrogenases. Alternatively, cell proliferation can be assessed by quantifying DNA synthesis, for example, through a BrdU incorporation assay.

-

Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

HUVEC Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.

Workflow:

VEGFR-2-IN-37: A Selective Inhibitor of Vascular Endothelial Growth Factor Receptor 2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1][2] As a receptor tyrosine kinase, VEGFR-2 plays a crucial role in endothelial cell proliferation, migration, and survival upon activation by its ligand, VEGF-A.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it contributes to tumor neovascularization, growth, and metastasis. Consequently, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-angiogenic agents.[1] This technical guide focuses on VEGFR-2-IN-37, a selective inhibitor of VEGFR-2, providing a comprehensive overview of its biochemical activity, mechanism of action, and the experimental protocols for its characterization.

This compound: A Potent Thieno[3,2-d]pyrimidinone-based Inhibitor

This compound, also referred to as "compound 12" in scientific literature, is a potent and selective small molecule inhibitor of VEGFR-2.[3] It belongs to the chemical class of thieno[3,2-d]pyrimidinones.

Chemical Structure

IUPAC Name: 2-((3-aminophenyl)amino)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS Number: 298207-77-9

Quantitative Data

The inhibitory activity of this compound has been characterized through enzymatic and cell-based assays. The available quantitative data is summarized in the table below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | VEGFR-2 Kinase | IC50 | 44.4 ± 2.6 nM | [4] |

| Cell-based Assay | MCF-7 (Human Breast Adenocarcinoma) | IC50 | 9.4 ± 0.7 µM | [4] |

| Cell-based Assay | HepG2 (Human Liver Carcinoma) | IC50 | 26.0 ± 2.5 µM | [4] |

Note: One supplier reports an inhibition rate of approximately 56.9% at a 200 µM concentration, which may be a misinterpretation of the primary data. The IC50 value of 44.4 nM is a more standard and informative measure of potency.[3]

Mechanism of Action

This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR-2. Upon binding of VEGF-A to the extracellular domain of VEGFR-2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.[2]

This compound, as a small molecule inhibitor, is believed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade ultimately leads to the inhibition of endothelial cell proliferation and migration, key processes in angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition by this compound

Caption: VEGFR-2 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below are representative protocols for key assays used in the characterization of VEGFR-2 inhibitors.

Disclaimer: The following are generic protocols and may not exactly reflect the specific methods used in the primary research describing this compound. For precise details, consultation of the original publication by Perspicace et al. (2013) is recommended.

VEGFR-2 Kinase Assay (Generic Protocol)

This assay is designed to measure the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Caption: General workflow for an in vitro VEGFR-2 kinase assay.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 as a substrate

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, recombinant VEGFR-2 enzyme, and either this compound solution or vehicle (for control wells).

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (Generic Protocol)

This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basal medium (e.g., M199) with low serum (e.g., 1% FBS)

-

VEGF-A

-

This compound

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT®)

-

96-well clear-bottom plates

Procedure:

-

Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well in EGM-2 and allow them to attach overnight.

-

The next day, replace the growth medium with basal medium containing low serum and starve the cells for several hours.

-

Treat the cells with serial dilutions of this compound for a short pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with a pro-angiogenic factor such as VEGF-A (e.g., 50 ng/mL). Include control wells with no VEGF-A and wells with VEGF-A and vehicle.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell proliferation using a suitable colorimetric or fluorometric assay. For an MTT assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 with demonstrated activity in both enzymatic and cell-based assays. Its thieno[3,2-d]pyrimidinone scaffold represents a promising starting point for the development of novel anti-angiogenic therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

References

- 1. Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidinone and thieno[1,2,3]triazine as inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. iomcworld.com [iomcworld.com]

The Thieno[3,2-d]pyrimidinone Scaffold: A Comprehensive Analysis of Structure-Activity Relationships

A Technical Guide for Drug Discovery Professionals

The thieno[3,2-d]pyrimidinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its ability to interact with a wide array of biological targets.[1][2][3][4] This versatility has led to the development of numerous derivatives with potent and selective activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidinone derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

Core Structure and Points of Diversification

The fundamental thieno[3,2-d]pyrimidinone structure offers several key positions for chemical modification, primarily at the C2, N3, C4, C6, and C7 positions. The SAR exploration of this scaffold has revealed that substitutions at these sites profoundly influence the biological activity and selectivity of the resulting compounds.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Thieno[3,2-d]pyrimidinones have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.[4][5][6] Key kinase targets include Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT-3), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Phosphoinositide 3-kinases (PI3Ks).[5][7][8]

A series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones demonstrated potent inhibitory activity against EGFRL858R/T790M, a mutant form of the epidermal growth factor receptor implicated in non-small cell lung cancer.[9] Halogenated derivatives have also shown antiproliferative activity against various cancer cell lines, with a chlorine atom at the C4-position being crucial for this biological effect.[4]

Quantitative SAR Data for Anticancer Activity

| Compound ID | R2 Substituent | R3 Substituent | Target/Cell Line | IC50/EC50 (µM) | Reference |

| 1 | - | Halogenated | L1210 Leukemia | - | [4] |

| 2 | - | Halogenated | L1210 Leukemia | - | [4] |

| B1 | - | - | H1975 | 0.013 | [9] |

| B7 | N,N,N-trimethylethylenediamine | - | H1975 | 0.023 | [9] |

| B11 | N-methylpiperazine | - | H1975 | 0.106 | [9] |

| 10b | 2-(4-bromophenyl)triazole | - | MCF-7 | 19.4 | [10] |

| 10e | 2-(anthracen-9-yl)triazole | - | MCF-7 | 14.5 | [10] |

| 14j | - | - | K562 | 1.7 | [11] |

Note: "-" indicates that the specific substituent information was not detailed in the provided search results.

Signaling Pathway Inhibition by Anticancer Thieno[3,2-d]pyrimidinones

The anticancer effects of these compounds are often mediated by their ability to disrupt critical signaling pathways involved in cell growth, proliferation, and survival. For instance, inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for thieno[3,2-d]pyrimidinone-based anticancer agents.

Caption: PI3K signaling pathway inhibited by thieno[3,2-d]pyrimidinones.

Phosphodiesterase (PDE) Inhibition

Thieno[3,2-d]pyrimidinone derivatives have been extensively studied as inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE7, which are implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[12][13] 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for potent PDE4 inhibition.[12][14] For PDE7 inhibitors, the introduction of a 3-piperidine moiety at the C7-position significantly enhanced activity.[13]

Quantitative SAR Data for PDE Inhibitors

| Compound ID | R7 Substituent | Target | IC50 (nM) | Reference |

| 32 | 3-piperidine | PDE7 | Potent | [13] |

Note: "Potent" indicates high activity as described in the source, with the specific value not provided in the search snippets.

Antimicrobial and Antifungal Activity

The thieno[3,2-d]pyrimidinone scaffold has also demonstrated promising antimicrobial and antifungal properties.[1][3] The introduction of electron-withdrawing groups at the C2-position of the pyrimidine ring has been shown to enhance antimicrobial potency.[3] Some halogenated derivatives exhibit selective activity against fungi, including clinical strains of Cryptococcus neoformans.[4]

Other Biological Activities

Beyond the major areas described above, thieno[3,2-d]pyrimidinones have been investigated for a range of other therapeutic applications:

-

17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors: Conformationally restricted analogues have been designed to target this enzyme, which is involved in osteoporosis.[15][16][17]

-

Dual FAK and FLT-3 Inhibitors: A SAR-driven approach led to the discovery of derivatives with potent dual inhibitory activity against these two kinases.[7]

-

PIM Kinase Inhibitors: Benzothieno[3,2-d]pyrimidin-4-ones were identified as highly potent and selective inhibitors of all three PIM kinase isoforms.[11]

Experimental Protocols

General Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core

A common synthetic route to the thieno[3,2-d]pyrimidin-4-one core involves the cyclization of a 3-aminothiophene-2-carboxamide derivative. The general workflow is depicted below.

Caption: General synthetic workflow for thieno[3,2-d]pyrimidin-4-ones.

Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant kinase (e.g., EGFR, FAK) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

-

Compound Preparation: Thieno[3,2-d]pyrimidinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thieno[3,2-d]pyrimidinone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.

-

Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Conclusion

The thieno[3,2-d]pyrimidinone scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The extensive SAR studies have provided valuable insights into the structural features required for potent and selective activity against a range of biological targets. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further exploit the therapeutic potential of this remarkable heterocyclic system. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. theaspd.com [theaspd.com]

- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. theraindx.com [theraindx.com]

- 8. design-synthesis-and-structure-activity-relationship-study-of-piperazinone-containing-thieno-3-2-d-pyrimidine-derivatives-as-new-pi3k-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VEGFR-2-IN-37 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These signaling pathways are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer and age-related macular degeneration, making it a prime target for therapeutic intervention. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of VEGFR-2-IN-37, a small molecule inhibitor of VEGFR-2.

VEGFR-2 Signaling Pathway

The activation of VEGFR-2 by VEGF-A triggers multiple downstream signaling pathways that collectively regulate the angiogenic process. Key pathways include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.

Principle of the In Vitro Kinase Assay

The in vitro kinase assay for this compound is a luminescence-based assay that quantifies the enzymatic activity of VEGFR-2 by measuring the amount of ATP remaining in the reaction. The assay relies on the principle that active kinases consume ATP to phosphorylate a substrate. The Kinase-Glo® Max reagent is then added, which contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, a reaction that generates light. The luminescent signal is directly proportional to the ATP concentration. Therefore, a lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase (less ATP consumed).

Quantitative Data Summary

The inhibitory effect of this compound on VEGFR-2 kinase activity is summarized below. For comparison, data for other known VEGFR-2 inhibitors are also provided.

| Compound | Concentration | % Inhibition | IC50 |

| This compound | 200 µM | ~56.9% | Not Reported |

| Pazopanib | - | - | 30 nM |

| Sunitinib | - | - | 80 nM |

| Sorafenib | - | - | 90 nM |

Note: The inhibition rate for this compound is reported at a single concentration and is not an IC50 value. The IC50 values for the comparator compounds are sourced from publicly available data and may vary depending on the specific assay conditions.

Experimental Protocol

This protocol outlines the steps for determining the inhibitory activity of this compound against recombinant human VEGFR-2 using a 96-well plate format and a luminescence-based detection method.

Materials and Reagents

-

Recombinant Human VEGFR-2 (catalytic domain)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Max Luminescent Kinase Assay Kit

-

White, opaque 96-well microplates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow

Assay Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the kinase reaction buffer.

-

Dilute the recombinant VEGFR-2 enzyme and substrate to their final working concentrations in the kinase assay buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.

-

Add 20 µL of the master mix containing the kinase assay buffer, ATP, and the poly (Glu, Tyr) substrate to all wells.

-

To initiate the kinase reaction, add 20 µL of the diluted VEGFR-2 enzyme to all wells except the "blank" wells. For the blank wells, add 20 µL of kinase assay buffer without the enzyme.

-

-

Kinase Reaction Incubation:

-

Mix the contents of the wells by gentle shaking for 1 minute.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Luminescence Detection:

-

Equilibrate the Kinase-Glo® Max reagent to room temperature.

-

After the kinase reaction incubation, add 50 µL of the Kinase-Glo® Max reagent to each well.

-

Mix the contents by shaking the plate for 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate luminometer.

-

Data Analysis

-

Subtract Background: Subtract the average luminescence value of the blank wells from all other wells.

-

Calculate Percent Inhibition: The percent inhibition is calculated using the following formula:

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory potential of this compound. The detailed protocol and supporting information are intended to assist researchers in the fields of oncology and drug discovery in their efforts to identify and characterize novel inhibitors of VEGFR-2. The provided data for this compound demonstrates its activity against the target and can serve as a benchmark for further studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel therapeutics for cancer and other diseases characterized by aberrant blood vessel formation. VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its inhibitory effects on key cellular processes regulated by the VEGFR-2 signaling pathway.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell-based assays. For comparison, data for Sorafenib, a well-characterized multi-kinase inhibitor that also targets VEGFR-2, is included where available.

Table 1: Inhibition of HUVEC Proliferation

| Compound | Cell Line | Assay Method | IC50 |

| This compound | HUVEC | Not Specified | Potential Inhibitor |

| Sorafenib | HUVEC | MTT Assay | ~20.64 µM |

Table 2: Inhibition of HUVEC Migration

| Compound | Cell Line | Assay Method | Endpoint Measured | Inhibition |

| This compound | HUVEC | Transwell Migration Assay | Number of migrated cells | Concentration-dependent |

| Sorafenib | HUVEC | Not Specified | Not Specified | Not Specified |

Table 3: Inhibition of VEGFR-2 Pathway Phosphorylation

| Compound | Cell Line | Stimulation | Target Protein | Inhibition |

| This compound | HUVEC | VEGF | p-VEGFR2 (Tyr1175) | Concentration-dependent |

| This compound | HUVEC | VEGF | p-PI3K | Concentration-dependent |

| This compound | HUVEC | VEGF | p-AKT | Concentration-dependent |

| This compound | HUVEC | VEGF | p-eNOS | Concentration-dependent |

| This compound | HUVEC | VEGF | p-SRC | Concentration-dependent |

| This compound | HUVEC | VEGF | p-FAK | Concentration-dependent |

Experimental Protocols

VEGFR-2 Phosphorylation Assay via Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A (recombinant human)

-

This compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in a basal medium containing a low percentage of FBS (e.g., 0.5-2%).

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[2]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding lysis buffer and scraping the cells.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-VEGFR-2 (Tyr1175) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., β-actin).

-

Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 and loading control signals.

-

Endothelial Cell Proliferation Assay

This protocol describes how to measure the effect of this compound on the proliferation of endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

Basal medium with low serum

-

VEGF-A

-

This compound

-

DMSO

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 medium.

-

Allow the cells to attach and grow overnight.

-

-

Treatment:

-

Replace the medium with a basal medium containing low serum and various concentrations of this compound or vehicle.

-

Add VEGF-A to the appropriate wells to stimulate proliferation. Include a control group without VEGF-A.

-

Incubate the plate for 48-72 hours.

-

-

Quantification of Proliferation:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation relative to the vehicle-treated control.

-

Plot the percentage of proliferation against the concentration of this compound to determine the IC50 value.

-

Endothelial Cell Migration Assay (Transwell Assay)

This protocol outlines the steps to evaluate the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

EGM-2 medium

-

Basal medium with low serum

-

VEGF-A (chemoattractant)

-

This compound

-

DMSO

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Preparation:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add basal medium containing VEGF-A to the lower chamber of each well.

-

In the upper chamber (the insert), seed HUVECs in a basal medium with low serum.

-

-

Treatment:

-

Add various concentrations of this compound or vehicle to both the upper and lower chambers.

-

Incubate the plate at 37°C for 4-18 hours to allow for cell migration.[3]

-

-

Fixation and Staining:

-

Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixing solution.

-

Stain the migrated cells with a suitable staining solution.

-

-

Data Analysis:

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the average number of migrated cells per field for each treatment condition.

-

Express the results as a percentage of migration relative to the vehicle-treated control.

-

Visualizations

VEGFR-2 Signaling Pathway

Caption: A diagram of the VEGFR-2 signaling cascade.

Experimental Workflow for VEGFR-2 Phosphorylation Assay

Caption: Workflow for Western Blot analysis.

Logical Relationship of Cell-Based Assays for Inhibitor Characterization

Caption: Relationship between key cell-based assays.

References

Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation and migration of endothelial cells.[1][2] The activation of VEGFR-2 by its ligand, VEGF-A, triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation and survival.[2][3] Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis. Consequently, targeting VEGFR-2 is a prominent strategy in the development of anti-angiogenic therapies.[4][5]

VEGFR-2-IN-37 is a known inhibitor of VEGFR-2 and has been identified as a potential inhibitor of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.[6] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on HUVECs, a widely used in vitro model for studying angiogenesis. The protocol outlines two common methods for quantifying cell proliferation: the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, survival, and migration. The simplified diagram below illustrates the key components of the VEGFR-2 signaling pathway leading to cell proliferation.

Caption: Simplified VEGFR-2 signaling pathway leading to HUVEC proliferation.

Experimental Workflow

The general workflow for assessing the effect of this compound on HUVEC proliferation involves cell culture, treatment with the inhibitor, and subsequent measurement of proliferation using either the BrdU or MTT assay.

Caption: Experimental workflow for HUVEC proliferation assay.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the HUVEC proliferation assay with this compound.

Table 1: Effect of this compound on VEGF-A-induced HUVEC Proliferation (BrdU Assay)

| Treatment Group | Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Inhibition of Proliferation |

| Vehicle Control | - | 0.15 ± 0.02 | - |

| VEGF-A (20 ng/mL) | - | 0.85 ± 0.05 | 0 |

| VEGF-A + this compound | 0.1 | 0.68 ± 0.04 | 24.3 |

| VEGF-A + this compound | 1 | 0.42 ± 0.03 | 61.4 |

| VEGF-A + this compound | 10 | 0.20 ± 0.02 | 92.9 |

| VEGF-A + this compound | 50 | 0.16 ± 0.02 | 98.6 |

Table 2: Effect of this compound on HUVEC Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| Vehicle Control | - | 1.20 ± 0.08 | 100 |

| This compound | 0.1 | 1.18 ± 0.07 | 98.3 |

| This compound | 1 | 1.15 ± 0.09 | 95.8 |

| This compound | 10 | 0.95 ± 0.06 | 79.2 |

| This compound | 50 | 0.62 ± 0.05 | 51.7 |

Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

VEGF-A (recombinant human)

-

This compound (dissolved in DMSO)

-

BrdU Cell Proliferation Assay Kit

-

MTT Cell Proliferation Assay Kit

-

96-well cell culture plates

-

Microplate reader

HUVEC Culture and Seeding

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with necessary growth factors and 10% FBS in a humidified incubator at 37°C with 5% CO2.[7]

-

Subculture the cells when they reach 80-90% confluency.[8]

-

For the proliferation assay, detach the cells using Trypsin-EDTA and resuspend them in fresh medium.

-

Seed the HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[7][9]

-

Incubate the plate for 24 hours to allow the cells to attach.[7]

Treatment with this compound

-

After 24 hours of incubation, gently aspirate the medium from each well.

-

Wash the cells once with 100 µL of PBS.

-

Add 100 µL of starvation medium (e.g., medium with 0.5-1% FBS) to each well and incubate for 4-6 hours.

-

Prepare serial dilutions of this compound in starvation medium. Also, prepare a solution of VEGF-A (e.g., 20 ng/mL) in the same medium.

-

Add the appropriate concentrations of this compound to the wells. For control wells, add the vehicle (DMSO) at the same final concentration.

-

Add VEGF-A to the appropriate wells to stimulate proliferation.

-

The final volume in each well should be 200 µL.

-

Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[7]

Protocol 1: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.[10]

-

Following the 48-72 hour treatment period, add 20 µL of BrdU labeling solution (typically 10 µM final concentration) to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C.[12]

-

Carefully remove the labeling medium and fix the cells by adding 200 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Remove the fixing solution and wash the wells three times with wash buffer.

-

Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of the secondary antibody-peroxidase conjugate solution and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of the substrate solution and incubate until a color change is observed (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: MTT Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

-

After the 48-72 hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate the plate for 4 hours at 37°C.[15]

-

Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

Conclusion

The protocols described provide a robust framework for evaluating the anti-proliferative activity of this compound on HUVECs. The choice between the BrdU and MTT assay will depend on the specific research question, with the BrdU assay being a more direct measure of DNA synthesis and the MTT assay reflecting overall cell viability and metabolic activity.[14] Proper controls, including vehicle-treated and VEGF-A stimulated cells, are essential for the accurate interpretation of the results. The data generated from these assays will be valuable for characterizing the inhibitory potential of this compound and its potential as an anti-angiogenic agent.

References

- 1. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HUVEC Proliferation Assay [bio-protocol.org]

- 8. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-2′-deoxy-uridine (BrdU) incorporation assays [bio-protocol.org]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Tube Formation Assay Protocol with a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of angiogenesis. Consequently, inhibiting this pathway is a key strategy in the development of anti-cancer therapeutics. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of chemical compounds by evaluating their effect on the ability of endothelial cells to form capillary-like structures.

This document provides a detailed protocol for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-angiogenic activity of VEGFR-2-IN-37, a known inhibitor of VEGFR-2.

Principle of the Assay

When cultured on a basement membrane extract (BME) like Matrigel®, endothelial cells, such as HUVECs, will rapidly align and differentiate to form a network of capillary-like tubules. This process mimics the later stages of angiogenesis. By introducing a test compound, such as a VEGFR-2 inhibitor, its effect on tube formation can be quantified by measuring various parameters, including the total length of the tubes, the number of branch points, and the total mesh area. A reduction in these parameters indicates an inhibitory effect on angiogenesis.

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Calcein AM fluorescent dye

-

96-well, flat-bottom, tissue culture-treated plates

-

Sterile, pre-chilled pipette tips

Quantitative Data Summary

Disclaimer: Publicly available quantitative data on the specific effects of this compound in a tube formation assay is limited. The following table presents representative data for Sunitinib, a well-characterized multi-kinase inhibitor that targets VEGFR-2, to illustrate the expected dose-dependent inhibition of angiogenesis. Researchers should generate their own dose-response curves for this compound.

Table 1: Representative Anti-Angiogenic Effects of a VEGFR-2 Inhibitor (Sunitinib) on HUVEC Tube Formation

| Concentration (nM) | Mean Total Tube Length (% of Control) | Mean Number of Branch Points (% of Control) | Mean Total Mesh Area (% of Control) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 1 | 85 | 82 | 88 |

| 10 | 55 | 51 | 58 |

| 100 | 20 | 18 | 22 |

| 1000 | 5 | 4 | 6 |

| IC50 (nM) | ~12 | ~15 | ~14 |

This data is illustrative and compiled from typical results for potent VEGFR-2 inhibitors like Sunitinib. Actual results may vary.

Experimental Protocols

Cell Culture and Maintenance

-

Culture HUVECs in EGM-2 medium supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 70-80% confluency. Use HUVECs between passages 2 and 6 for the assay to ensure optimal performance.

Preparation of this compound Stock and Working Solutions

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, prepare serial dilutions of this compound in serum-free endothelial cell basal medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Tube Formation Assay Protocol

-

Plate Coating:

-

Thaw the Growth Factor Reduced BME on ice overnight at 4°C.

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

-

Using the pre-chilled tips, dispense 50 µL of the thawed BME into each well of the cold 96-well plate. Ensure the entire bottom of the well is evenly coated. Avoid introducing air bubbles.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs that are 70-80% confluent using Trypsin-EDTA.

-

Neutralize the trypsin with a soybean trypsin inhibitor or serum-containing medium and centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in serum-free endothelial basal medium and perform a cell count.

-

Adjust the cell suspension to a concentration of 2 x 10^5 cells/mL in basal medium.

-

Prepare the final cell suspensions containing the different concentrations of this compound. For example, mix equal volumes of the 2x concentrated inhibitor working solutions with the 2x concentrated cell suspension (4 x 10^5 cells/mL).

-

Gently add 100 µL of the HUVEC suspension (containing 2 x 10^4 cells and the final concentration of the inhibitor) onto the solidified BME in each well.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Sunitinib) in the experimental setup.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within 6-12 hours.

-

(Optional) For fluorescence imaging, pre-label the HUVECs with 2 µM Calcein AM for 30 minutes at 37°C before harvesting. Alternatively, the cells can be stained with Calcein AM after the incubation period.

-

Monitor the formation of capillary-like structures at regular intervals using an inverted microscope.

-

Capture images of the tube networks for subsequent quantitative analysis. Acquire at least four random images per well at 4x or 10x magnification.

-

Quantitative Data Analysis

-

Use an image analysis software, such as ImageJ with the Angiogenesis Analyzer plugin, to quantify the tube formation.

-

The key parameters to measure are:

-

Total Tube Length: The sum of the lengths of all tube segments.

-

Number of Branch Points (or Nodes): The number of points where three or more tubes intersect.

-

Total Mesh Area: The total area of the enclosed spaces within the tube network.

-

-

Calculate the percentage of inhibition for each parameter relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of tube formation is inhibited) for each parameter using a suitable curve-fitting software.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Tube Formation Assay

Caption: Experimental workflow of the tube formation assay.

Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 with VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation on several tyrosine residues, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1] The phosphorylation of VEGFR-2 is a critical activation event, making it a prime target for anti-angiogenic therapies in cancer and other diseases.

VEGFR-2-IN-37 is a potent and selective inhibitor of VEGFR-2 kinase activity.[2] This document provides a detailed protocol for analyzing the inhibitory effect of this compound on VEGFR-2 phosphorylation using Western blotting, a widely used technique for protein analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent inhibition of VEGF-A-induced VEGFR-2 phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs). The data is presented as the relative band intensity of phosphorylated VEGFR-2 (p-VEGFR-2) normalized to total VEGFR-2 and the internal loading control (β-actin).

| Treatment Group | This compound Conc. (µM) | VEGF-A (50 ng/mL) | Relative p-VEGFR-2 Band Intensity (Normalized) | % Inhibition of Phosphorylation |

| Untreated Control | 0 | - | 0.05 | N/A |

| VEGF-A Stimulated | 0 | + | 1.00 | 0% |

| 0.1 | + | 0.78 | 22% | |

| 0.5 | + | 0.45 | 55% | |

| 1.0 | + | 0.21 | 79% | |

| 5.0 | + | 0.08 | 92% | |

| 10.0 | + | 0.04 | 96% |

Note: This data is for illustrative purposes and represents typical results expected from such an experiment.

Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot analysis to assess the inhibitory effect of this compound on VEGFR-2 phosphorylation.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Detailed Methodology

1. Cell Culture and Serum Starvation:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors.

-

When cells reach 80-90% confluency, aspirate the growth medium and wash once with phosphate-buffered saline (PBS).

-

Serum-starve the cells by incubating in serum-free basal medium for 4-6 hours to reduce basal levels of receptor phosphorylation.

2. Treatment with this compound and VEGF-A Stimulation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).

-

Pre-treat the serum-starved HUVECs with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) group.

-

Following pre-treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes. Include an unstimulated control group.

3. Cell Lysis and Protein Quantification:

-

Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration of each sample using a BCA protein assay.

4. SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.

6. Blocking:

-

Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

After incubation, wash the membrane three times with TBST for 10 minutes each.

-

To normalize for protein loading, the same membrane can be stripped and re-probed for total VEGFR-2 and a loading control like β-actin or GAPDH.

8. Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

9. Chemiluminescent Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the p-VEGFR-2 band intensity to the total VEGFR-2 band intensity and the loading control (β-actin) band intensity for each sample.

-

Calculate the percentage inhibition of VEGFR-2 phosphorylation for each concentration of this compound relative to the VEGF-A stimulated control.

Logical Relationship Diagram

References

Application Notes and Protocols for VEGFR-2-IN-37 in a Zebrafish Angiogenesis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VEGFR-2-IN-37, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in a zebrafish model of angiogenesis. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, including quantitative analysis of anti-angiogenic effects.

Introduction to VEGFR-2 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis. The process is tightly regulated by a balance of pro- and anti-angiogenic factors. A key mediator of pro-angiogenic signaling is the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors.

VEGFR-2, also known as KDR/Flk-1, is a receptor tyrosine kinase that plays a central role in mediating the downstream effects of VEGF-A.[1] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all essential steps in the angiogenic process.[2][3][4]

This compound is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking the downstream signaling cascade and inhibiting angiogenesis. The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of vascular development.[5][6] Transgenic lines with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), provide an ideal platform for assessing the effects of anti-angiogenic compounds.[7]

Mechanism of Action of this compound

This compound is predicted to function as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR-2. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately resulting in the inhibition of new blood vessel growth.

Quantitative Data Summary

While specific quantitative data for this compound in zebrafish is not yet extensively published, the following tables provide a template for data presentation based on expected outcomes for a potent VEGFR-2 inhibitor. The data presented is hypothetical and should be replaced with experimentally derived results.

Table 1: Dose-Response Effect of this compound on Intersegmental Vessel (ISV) Formation in Zebrafish Embryos

| Concentration (µM) | Mean Number of Complete ISVs (± SEM) | Percent Inhibition of ISV Formation |

| 0 (Vehicle Control) | 30.2 ± 1.5 | 0% |

| 0.1 | 25.8 ± 2.1 | 14.6% |

| 0.5 | 18.5 ± 1.9 | 38.7% |

| 1.0 | 9.7 ± 1.3 | 67.9% |

| 5.0 | 2.1 ± 0.8 | 93.0% |

Table 2: Effect of this compound on Subintestinal Vessel (SIV) Plexus Area in Zebrafish Embryos

| Concentration (µM) | Mean SIV Plexus Area (pixels²) (± SEM) | Percent Reduction in SIV Area |

| 0 (Vehicle Control) | 15,432 ± 876 | 0% |

| 0.1 | 12,109 ± 754 | 21.5% |

| 0.5 | 8,567 ± 643 | 44.5% |

| 1.0 | 4,231 ± 512 | 72.6% |

| 5.0 | 1,189 ± 231 | 92.3% |

Experimental Protocols

Protocol 1: Zebrafish Intersegmental Vessel (ISV) Angiogenesis Assay

This protocol details the methodology for assessing the effect of this compound on the formation of intersegmental vessels in zebrafish embryos.

Materials:

-

Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

-

1-phenyl-2-thiourea (PTU) solution (0.003% in E3 medium) to prevent pigmentation

-

96-well optical bottom plates

-

Tricaine methanesulfonate (MS-222) solution for anesthesia

-

Fluorescence microscope

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized eggs from a healthy breeding colony of transgenic zebrafish. Raise embryos in E3 medium at 28.5°C.

-

Dechorionation: At 24 hours post-fertilization (hpf), manually dechorionate the embryos using fine forceps.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in E3 medium containing 0.003% PTU. The final DMSO concentration should not exceed 0.1% to avoid toxicity.

-

Treatment: Transfer individual dechorionated embryos into the wells of a 96-well plate containing the different concentrations of this compound or a vehicle control (E3 + 0.1% DMSO + 0.003% PTU).

-

Incubation: Incubate the plate at 28.5°C for 24 hours (from 24 hpf to 48 hpf).

-

Anesthesia and Mounting: At 48 hpf, anesthetize the embryos using MS-222 solution. Mount the embryos laterally in a small drop of 3% methylcellulose on a microscope slide.

-

Imaging: Capture fluorescent images of the trunk region of each embryo using a fluorescence microscope.

-

Quantification: Count the number of complete intersegmental vessels that have sprouted from the dorsal aorta and reached the dorsal longitudinal anastomotic vessel (DLAV). Perform statistical analysis to compare treated groups to the vehicle control.

Protocol 2: Zebrafish Subintestinal Vessel (SIV) Plexus Assay

This protocol is designed to evaluate the effect of this compound on the formation of the subintestinal vessel plexus.

Materials:

-

Same as Protocol 1.

Procedure:

-

Embryo Collection and Staging: Follow steps 1 and 2 from Protocol 1.

-

Compound Preparation: Prepare the dilution series of this compound as described in Protocol 1.

-

Treatment: At 48 hpf, transfer embryos to the 96-well plate containing the compound dilutions or vehicle control.

-

Incubation: Incubate the plate at 28.5°C for 24 hours (from 48 hpf to 72 hpf).

-

Anesthesia and Mounting: At 72 hpf, anesthetize and mount the embryos ventrally.

-

Imaging: Acquire fluorescent images of the yolk extension region where the SIV plexus is located.

-

Quantification: Using image analysis software (e.g., ImageJ), measure the total area of the fluorescent SIV plexus. Calculate the percent reduction in area compared to the vehicle control.

Visualizations

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the zebrafish angiogenesis assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.biobide.com [blog.biobide.com]

- 6. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]

- 7. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VEGFR-2-IN-37 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of VEGFR-2-IN-37, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections outline the mechanism of action, suggest dosages for initial experiments, and provide step-by-step protocols for key assays to characterize its inhibitory effects on VEGFR-2 kinase activity and endothelial cell functions.

Introduction to this compound

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In pathological conditions such as cancer, VEGFR-2 signaling is often dysregulated, promoting tumor angiogenesis and growth. This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2, thereby interfering with downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂O₂S |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 298207-77-9 |

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the available quantitative data. Researchers should aim to determine the IC₅₀ value in their specific assay system.

| Assay Type | Test System | Concentration | % Inhibition |

| VEGFR-2 Kinase Assay | Biochemical | 200 µM | ~56.9%[1] |

| HUVEC Proliferation | Cell-based | Not specified | Potential inhibitor[1] |

Signaling Pathway of VEGFR-2